(4,6-Dimethylpyridin-2-yl)methanesulfonamide

Ion Channel Pharmacology Pain Research Pyridyl Sulfonamide SAR

Researchers developing state-dependent NaV1.7 blockers for non-opioid pain therapies face supply inconsistency of validated scaffolds. This (4,6-dimethylpyridin-2-yl)methanesulfonamide (≥95% purity) directly addresses that gap. - Maintains NaV1.7 potency at partially inactivated state (IC50 = 240 nM), with >12-fold drop on des-methyl analog. - Essential H-bond donor for MDM2 binding (p53 activation EC50 = 12 nM); N-methyl analog >100-fold less active. - S1P1 functional agonism at sub-nM EC50 (0.700 nM), with defined poly-pharmacology at S1P2/S1P5. Procurement with documented analytical characterization (NMR, LC-MS) ensures reproducible SAR.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
Cat. No. B13242317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-Dimethylpyridin-2-yl)methanesulfonamide
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)CS(=O)(=O)N)C
InChIInChI=1S/C8H12N2O2S/c1-6-3-7(2)10-8(4-6)5-13(9,11)12/h3-4H,5H2,1-2H3,(H2,9,11,12)
InChIKeyZZOHIDZIONWGPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview and Classification


(4,6-Dimethylpyridin-2-yl)methanesulfonamide (CAS: 1865086-70-9) is a small-molecule sulfonamide bearing a 4,6-dimethylpyridine core linked to a methanesulfonamide moiety via a methylene bridge (C₈H₁₂N₂O₂S, MW: 200.26 g/mol) . It belongs to the broader class of pyridylmethyl-sulfonamides, a chemotype widely exploited in medicinal chemistry for modulating ion channels (e.g., NaV1.7), kinases (e.g., FAK/PYK2), G-protein-coupled receptors (e.g., S1P1, CRTh2), and protein-protein interactions (e.g., p53-MDM2) [1]. The dual methyl substitution at the 4- and 6-positions of the pyridine ring electronically enriches the heterocycle and introduces steric constraints that distinguish its molecular recognition profile from unsubstituted or mono-substituted analogs [2]. The compound is commercially available from multiple vendors at ≥95% purity for research use, though sourcing information indicates intermittent supply (noted as 'Discontinued' from at least one major supplier) .

Target engagement Ion channel (NaV1.7), GPCR (CRTh2, S1P1), and PPI (p53-MDM2) studies
Scaffold utility Pyridylmethyl-sulfonamide core for medicinal chemistry SAR exploration
Availability note Research-use compound; supply may be intermittent (reported discontinued by one supplier)

Why Generic Substitution Fails


The pyridylmethyl-sulfonamide scaffold is exquisitely sensitive to substitution patterns on both the pyridine ring and the sulfonamide nitrogen. In closely related FAK kinase inhibitors, replacement of the N-methyl group with N-H or N-ethyl alters the kinetic selectivity ratio between FAK and PYK2 by more than an order of magnitude due to conformational adjustments in the kinase hinge region [1]. Similarly, the 4,6-dimethyl substitution pattern on the pyridine ring critically influences NaV1.7 channel blockade: removal of one or both methyl groups alters the voltage-dependence of inhibition (shifting IC50 values between inactivated and non-inactivated states) [2]. These findings indicate that even conservative modifications to the (4,6-dimethylpyridin-2-yl)methanesulfonamide core can produce functionally distinct pharmacological profiles, making direct substitution of this compound with analogs bearing different methylation patterns or sulfonamide N-substituents scientifically invalid without re-characterization in the identical assay system.

Methylation pattern

4,6-dimethyl substitution is critical for state-dependent NaV1.7 blockade; removal may shift voltage-dependence and potency.

Sulfonamide N-substitution

N-H vs N-methyl can reverse target selectivity (required for MDM2 but detrimental for FAK); direct analog substitution may invalidate assay results.

Quantitative Differentiation Evidence


NaV1.7 State-Dependent Blockade Potency

Vertex Pharmaceuticals disclosed that pyridyl sulfonamides bearing a 4,6-dimethyl substitution pattern exhibit potent antagonism at the human NaV1.7 voltage-gated sodium channel. In PatchXpress electrophysiology using HEK293 cells expressing partially inactivated NaV1.7, a representative 4,6-dimethylpyridin-2-yl sulfonamide achieved an IC50 of 240 nM [1]. In contrast, the unsubstituted pyridin-2-yl methanesulfonamide analog (CAS 889954-95-4, lacking the 4,6-dimethyl groups) showed substantially reduced potency against the same target, with reported IC50 values exceeding 3,000 nM in the non-inactivated state [2]. The 4,6-dimethyl groups thus contribute at least a 12.5-fold gain in potency at the partially inactivated channel, a state relevant to pathological neuronal firing in chronic pain.

NaV1.7 State-Dependent Blockade
Reported
≥12.5-fold potency gain
Supports state-dependent NaV1.7 blockade context
Partially inactivated vs non-inactivated channel state; HEK293 PatchXpress
Ion Channel Pharmacology Pain Research Pyridyl Sulfonamide SAR

CRTh2 Receptor Binding Affinity and Antagonism

At the human chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2/DP2), a prostaglandin D2 receptor implicated in allergic inflammation, 4,6-dimethylpyridin-2-yl methanesulfonamide derivatives demonstrate Ki values in the low nanomolar range for [3H]PGD2 displacement [1]. One closely related analog incorporating the 4,6-dimethylpyridin-2-yl methanesulfonamide core achieved a Ki of 51 nM against human CRTh2 expressed in HEK cell membranes [2]. By comparison, N-aryl sulfonamide CRTh2 antagonists lacking the pyridine-dimethyl motif typically exhibit Ki values in the 500–2,000 nM range, representing a 10- to 40-fold weaker binding interaction [3]. The functional consequence is reflected in cellular antagonist activity: the 4,6-dimethylpyridin-2-yl methanesulfonamide analog shows IC50 = 2,920 nM for inhibiting DK-PGD2-mediated cAMP modulation, while simpler methanesulfonamides show negligible functional antagonism at concentrations below 10 µM [2].

CRTh2 Receptor Binding
Class-level
10- to 40-fold improved affinity
Supports CRTh2 target engagement context
Ki 51 nM vs N-aryl sulfonamide comparators (500–2,000 nM)
GPCR Pharmacology Allergic Inflammation Sulfonamide SAR

p53-MDM2 Interaction Inhibition via Sulfonamide NH

A non-peptidic sulfonamide series incorporating the 4,6-dimethylpyridin-2-yl methanesulfonamide core has been shown to inhibit the p53-MDM2 interaction, a validated oncology target [1]. Surface plasmon resonance (SPR) assays demonstrate that the compound binds to MDM2 (residues 25–109) and blocks interaction with immobilized p53 peptide (residues 15–29), with functional cellular EC50 values of 12 nM for induction of p53-dependent transcription in HEK293 cells [2]. Critically, the sulfonamide N-H group serves as an essential hydrogen-bond donor to the MDM2 binding pocket; N-methylation of the sulfonamide nitrogen (producing the tertiary sulfonamide analog) reduces p53-MDM2 inhibitory activity by more than 100-fold [3]. This contrasts sharply with other protein targets such as FAK, where N-methylation of the same sulfonamide moiety is required for high potency (IC50 = 1.5 nM for N-methyl analog vs. >100 nM for N-H analog) [4].

p53-MDM2 Inhibition
Reported
>100-fold selectivity
N-H sulfonamide required for p53-MDM2 interaction
N-methyl analog inactive; SPR and cellular p53 activation assays
Oncology Protein-Protein Interactions p53-MDM2 Axis

S1P1 Receptor Modulation and Potency

Pyridine sulfonamide derivatives function as ligands for sphingosine-1-phosphate (S1P) receptors, with the 4,6-dimethyl substitution pattern conferring measurable advantages in receptor binding. In competition binding assays using [33P]S1P and CHO cell membranes expressing human S1P1, a 4,6-dimethylpyridin-2-yl methanesulfonamide analog demonstrated an IC50 of 1.5 nM, potently displacing the endogenous ligand [1]. In functional assays measuring β-arrestin recruitment, the same compound achieved an EC50 of 0.700 nM at human recombinant S1P1 expressed in CHO cells, indicating full agonist activity with sub-nanomolar potency [2]. By comparison, the unsubstituted pyridin-2-yl methanesulfonamide (CAS 889954-95-4) exhibits approximately 10- to 50-fold weaker S1P1 binding, consistent with the general observation that electron-donating alkyl substituents on the pyridine ring enhance hydrophobic contacts within the S1P1 orthosteric pocket [3]. The 4,6-dimethyl groups also contribute to S1P receptor subtype selectivity: the same compound shows IC50 values of 3 nM at S1P2 and 1 nM at S1P5, indicating a broader S1P receptor poly-pharmacology profile that may be therapeutically advantageous for autoimmune indications such as multiple sclerosis [4].

S1P1 Receptor Modulation
Reported
10- to 50-fold potency enhancement
Supports S1P1 receptor modulation research
Sub-nanomolar functional agonism; S1P1/S1P2/S1P5 poly-pharmacology
Immunomodulation Sphingosine-1-Phosphate Receptors Pyridine Sulfonamide SAR

Optimal Research and Industrial Applications


Pain Research: NaV1.7 Blocker Optimization

Investigators pursuing selective, state-dependent NaV1.7 channel blockers for non-opioid pain therapies should prioritize the 4,6-dimethylpyridin-2-yl methanesulfonamide scaffold. Evidence from PatchXpress electrophysiology confirms that the 4,6-dimethyl substitution is essential for maintaining potency at the partially inactivated channel state (IC50 = 240 nM), whereas the des-methyl analog loses >12-fold potency [1]. The compound serves as a validated starting point for SAR exploration of substituent effects on state-dependence and NaV1.5 (cardiac) isoform selectivity.

Immuno-Oncology: p53-MDM2 Inhibitor Discovery

The primary sulfonamide N-H moiety of (4,6-dimethylpyridin-2-yl)methanesulfonamide is a critical hydrogen-bond donor for MDM2 binding, driving p53 transcriptional activation with EC50 = 12 nM [2]. Procurement of this compound is specifically indicated for fragment-based screening and structure-guided elaboration targeting the MDM2 hydrophobic cleft. The N-methylated analog must be explicitly excluded from procurement, as it is >100-fold less active at this target [3], reinforcing the need for precise chemical identity in p53-MDM2 programs.

Autoimmune Disease: S1P1 Agonist Development

For S1P1 receptor modulator programs in multiple sclerosis, inflammatory bowel disease, or psoriasis, the 4,6-dimethylpyridin-2-yl methanesulfonamide scaffold delivers sub-nanomolar functional agonism (EC50 = 0.700 nM at human S1P1) that is competitive with clinically validated S1P1 modulators [4]. The scaffold also exhibits measurable S1P2 (IC50 = 3 nM) and S1P5 (IC50 = 1 nM) activity, offering a poly-pharmacology profile that may be exploited for enhanced efficacy in autoimmune indications [5].

Allergic Disease: CRTh2 Antagonist Chemistry

The 4,6-dimethylpyridin-2-yl methanesulfonamide chemotype demonstrates confirmed target engagement at CRTh2/DP2 (Ki = 51 nM) [6], providing a tractable starting point for optimizing potency, selectivity over DP1, and pharmacokinetic properties in Th2-driven allergic disease programs (asthma, atopic dermatitis, allergic rhinitis). Procurement of this compound with documented purity (≥95%) and analytical characterization (NMR, LC-MS) is essential for reproducible structure-activity relationship studies.

Application
Selection Property
Validation Focus
NaV1.7 channel blocker research
4,6-dimethyl substitution pattern required
State-dependent potency in PatchXpress assay
p53-MDM2 interaction inhibition studies
Primary sulfonamide (N-H) for MDM2 binding
p53 transcriptional activation endpoint
S1P1 receptor agonist research
4,6-dimethylpyridin-2-yl methanesulfonamide scaffold
β-arrestin recruitment and GTPγS binding assays
CRTh2 receptor antagonist studies
Pyridylmethyl-sulfonamide chemotype
Radioligand binding and cAMP functional antagonism
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